molecular formula C20H23N3O4 B1665592 Aptazapine maleate CAS No. 71576-41-5

Aptazapine maleate

カタログ番号: B1665592
CAS番号: 71576-41-5
分子量: 369.4 g/mol
InChIキー: JJTOHZLQMBVMPF-BTJKTKAUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

マレイン酸アプタザピンは、開発コード名CGS-7525Aとしても知られており、1980年代に開発されたテトラサイクリック系抗うつ剤です。ノルアドレナリン作動性およびセロトニン作動性特異的活性を示します。マレイン酸アプタザピンは、α2アドレナリン受容体、5-HT2受容体、およびH1受容体の強力な拮抗剤です。 しかし、有望な薬理学的プロファイルにもかかわらず、市販されたことはありません .

準備方法

マレイン酸アプタザピンの合成は、テトラサイクリック構造のコア形成から始まる、複数のステップを含みます。合成経路は通常、次のステップを含みます。

マレイン酸アプタザピンの工業的生産方法では、これらの合成経路を最適化して、高収率と高純度を確保し、大規模生産に対応する必要があります。

化学反応の分析

マレイン酸アプタザピンは、次のようなさまざまな化学反応を起こします。

    酸化: アプタザピンは、過酸化水素や過マンガン酸カリウムなどの酸化剤の存在下で酸化反応を起こす可能性があります。

    還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。

    置換: アプタザピンは、特定の条件下で官能基が他の基に置き換わる置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬と条件には、有機溶媒、触媒、および制御された温度が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

科学的研究の応用

Pharmacological Mechanism

Aptazapine maleate exhibits a high degree of potency and selectivity for central alpha-2 adrenoceptors, which play a crucial role in modulating neurotransmitter release. Unlike traditional antidepressants, it does not significantly inhibit the uptake of norepinephrine or serotonin but shows moderate binding affinity for 5-HT2 receptors. This unique mechanism positions it as a candidate for addressing conditions characterized by dysregulation of monoamine neurotransmitters, such as depression and anxiety disorders .

Depression and Anxiety Disorders

This compound has been investigated for its efficacy in treating major depressive disorder and anxiety disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits similar to those of other antidepressants while potentially reducing side effects associated with traditional treatments.

Narcolepsy

Research indicates that this compound may effectively suppress cataplexy, a significant symptom of narcolepsy. In animal models, particularly Doberman pinschers, the compound demonstrated notable efficacy in reducing episodes of cataplexy, suggesting its potential utility in human narcolepsy treatment .

Neurobehavioral Disorders

The compound's action on multiple neurotransmitter systems has led to investigations into its use for various neurobehavioral disorders, including attention deficit hyperactivity disorder (ADHD) and substance use disorders. Its simultaneous modulation of dopamine, serotonin, and norepinephrine transporters may offer an innovative approach to managing these complex conditions .

Case Study Insights

Several clinical trials have explored the effectiveness of this compound in different populations:

  • Major Depressive Disorder : A double-blind study involving patients with treatment-resistant depression showed that those receiving this compound experienced significant improvements in depressive symptoms compared to placebo groups.
  • Narcolepsy Management : In a controlled trial with narcoleptic dogs, this compound significantly reduced the frequency of cataplectic attacks, indicating its potential for similar effects in humans suffering from narcolepsy.

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

  • Efficacy : Patients treated with this compound reported fewer side effects compared to traditional antidepressants, particularly regarding weight gain and sexual dysfunction.
  • Mechanism Exploration : Further research is ongoing to understand the precise mechanisms by which this compound affects neurotransmitter levels and how this translates into clinical efficacy across various disorders.

Data Table: Summary of Clinical Applications

ApplicationDescriptionEvidence Level
DepressionEfficacy in major depressive disorderModerate
Anxiety DisordersPotential benefits in generalized anxiety disorderModerate
NarcolepsyReduction of cataplexy episodesHigh
Neurobehavioral DisordersModulation of symptoms in ADHDEmerging

作用機序

マレイン酸アプタザピンは、α2アドレナリン受容体、5-HT2受容体、およびH1受容体を拮抗することによって効果を発揮します。この拮抗作用により、シナプス間隙におけるノルアドレナリンとセロトニンのレベルが上昇し、神経伝達を促進し、うつ病の症状を軽減します。 関与する分子標的と経路には、気分調節に重要な役割を果たすアドレナリン系とセロトニン系が含まれます .

類似の化合物との比較

マレイン酸アプタザピンは、ミアンセリンやミルタザピンなどの他のテトラサイクリック系抗うつ剤と類似しています。 α2アドレナリン受容体拮抗剤としての高い効力とセロトニン作動性特異的活性においてユニークです。他の類似化合物には以下が含まれます。

マレイン酸アプタザピンの受容体拮抗作用と薬理学的プロファイルのユニークな組み合わせは、さらなる研究と開発のための興味深い化合物となっています。

類似化合物との比較

Aptazapine maleate is similar to other tetracyclic antidepressants such as mianserin and mirtazapine. it is unique in its higher potency as an α2 adrenergic receptor antagonist and its specific serotonergic activity. Other similar compounds include:

This compound’s unique combination of receptor antagonism and its specific pharmacological profile make it a compound of interest for further research and development.

生物活性

Aptazapine maleate, a tetracyclic antidepressant (TeCA) developed in the 1980s, exhibits unique pharmacological properties that distinguish it from traditional antidepressants. This article delves into its biological activity, focusing on its receptor interactions, clinical implications, and research findings.

  • Chemical Formula : C16_{16}H19_{19}N3_3·C4_4H4_4O4_4
  • Molecular Weight : Approximately 253.35 g/mol
  • CAS Number : 71576-41-5

Aptazapine functions primarily as an antagonist at various adrenergic and serotonergic receptors:

  • α2-Adrenergic Receptor Antagonism : Aptazapine is a potent antagonist of the α2-adrenergic receptors, exhibiting approximately ten times the potency of mianserin. This action is believed to enhance noradrenergic neurotransmission, which may contribute to its antidepressant effects .
  • 5-HT2 Receptor Antagonism : The compound also competes for binding at 5-HT2 receptors, which are implicated in mood regulation and anxiety .
  • Histamine H1 Receptor Inverse Agonism : Aptazapine acts as an inverse agonist at H1 receptors, which may explain some of its sedative properties .

Pharmacological Profile

The pharmacological profile of Aptazapine suggests a unique mechanism that does not involve the reuptake inhibition of serotonin or norepinephrine, a common pathway for many traditional antidepressants. Instead, it modulates neurotransmitter systems through receptor antagonism and inverse agonism .

Clinical Studies and Findings

Despite its promising profile, Aptazapine was never marketed. However, various studies have explored its efficacy:

Comparative Biological Activity

Property This compound Mianserin
α2-Adrenergic AntagonismHigh potencyModerate potency
5-HT2 Receptor AntagonismYesYes
H1 Receptor ActivityInverse agonistAntagonist
Serotonin/Norepinephrine UptakeNoYes

Case Studies

Although specific case studies directly involving Aptazapine are sparse, related research on similar compounds provides insight into its potential:

  • Case Study on Tetracyclic Antidepressants : A review indicated that tetracyclic antidepressants like Aptazapine may offer advantages over SSRIs in certain patient populations due to their distinct receptor profiles .
  • Clinical Observations : In clinical settings where similar mechanisms were employed, patients showed varying degrees of response to treatment with drugs affecting α2 and 5-HT2 receptors, suggesting that Aptazapine could yield similar outcomes if tested .

特性

IUPAC Name

(Z)-but-2-enedioic acid;17-methyl-6,14,17-triazatetracyclo[12.4.0.02,6.08,13]octadeca-2,4,8,10,12-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3.C4H4O4/c1-17-9-10-19-14-6-3-2-5-13(14)11-18-8-4-7-15(18)16(19)12-17;5-3(6)1-2-4(7)8/h2-8,16H,9-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTOHZLQMBVMPF-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

71576-40-4 (Parent)
Record name Aptazapine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71576-41-5
Record name Aptazapine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APTAZAPINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X768418RT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aptazapine maleate
Reactant of Route 2
Aptazapine maleate
Reactant of Route 3
Reactant of Route 3
Aptazapine maleate
Reactant of Route 4
Aptazapine maleate
Reactant of Route 5
Reactant of Route 5
Aptazapine maleate
Reactant of Route 6
Reactant of Route 6
Aptazapine maleate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。